molecular formula C17H15N3OS B2499977 N-({[2,3'-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide CAS No. 1903125-90-5

N-({[2,3'-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide

Cat. No.: B2499977
CAS No.: 1903125-90-5
M. Wt: 309.39
InChI Key: DTPWCQGRPPQRKT-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide is a complex organic compound that features a bipyridine moiety linked to a thiophene ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and materials science. The bipyridine unit is known for its strong coordination ability with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the bipyridine and thiophene precursors. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve scalable versions of the above-mentioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper, nickel.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydrobipyridine derivatives.

    Substitution Products: Halogenated or alkylated bipyridine derivatives.

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various biochemical effects. For example, in photodynamic therapy, the compound absorbs light and generates reactive oxygen species that can kill cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({[2,3’-bipyridine]-4-yl}methyl)-5-methylthiophene-2-carboxamide is unique due to the presence of both bipyridine and thiophene units, which impart distinct electronic and coordination properties. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and materials science .

Properties

IUPAC Name

5-methyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-4-5-16(22-12)17(21)20-10-13-6-8-19-15(9-13)14-3-2-7-18-11-14/h2-9,11H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPWCQGRPPQRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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